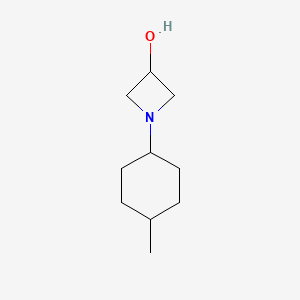
1-(4-Methylcyclohexyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylcyclohexyl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that 1-(4-Methylcyclohexyl)azetidin-3-ol may possess anticancer properties by modulating drug efflux mechanisms in cancer cells. Specifically, it has been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. By inhibiting P-gp activity, this compound could enhance the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapies in oncology.
Enzyme Modulation
The compound's ability to influence enzyme activity is another area of interest. Preliminary research suggests that it can act as both an inhibitor and an activator of specific enzymes, depending on the biological context. This dual functionality could be leveraged in drug design to create more effective therapeutic agents targeting enzyme-related diseases .
Protein-Ligand Interactions
In biochemical research, this compound is being studied for its role in protein-ligand binding dynamics. Its structural features allow it to form hydrogen bonds and ionic interactions with various biological molecules, which can modulate cellular signaling pathways . Understanding these interactions is critical for developing new drugs targeting specific proteins involved in disease mechanisms.
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. Research involving this compound has highlighted its acceptable toxicity levels in preliminary studies, suggesting it may be suitable for further development as a therapeutic agent .
Polymer Chemistry
The compound's unique structure makes it a candidate for use in polymer synthesis, particularly in creating specialized materials with enhanced properties. Its potential application in producing polymers with specific mechanical and thermal characteristics could lead to advancements in material science .
Study on P-glycoprotein Modulation
One significant study investigated the effects of this compound on P-glycoprotein activity in cancer cell lines. The results demonstrated that the compound significantly reduced P-gp-mediated drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their cytotoxic effects against resistant cancer cells .
Toxicity Assessment Study
Another case study focused on assessing the toxicity of this compound in vivo using animal models. The findings indicated that at therapeutic doses, the compound exhibited minimal adverse effects, supporting its potential use in clinical applications .
Propriétés
IUPAC Name |
1-(4-methylcyclohexyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)11-6-10(12)7-11/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVRXQYINMQJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













